3-Buten-2-one, 3-bromo-
Description
Properties
IUPAC Name |
3-bromobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-3(5)4(2)6/h1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHIQBRPBAHPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210122 | |
| Record name | 3-Buten-2-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-01-8 | |
| Record name | 3-Bromo-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-bromovinyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1-BROMOVINYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWQ9ND5KX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-2-one, 3-bromo- can be synthesized through several methods. One common method involves the bromination of methyl vinyl ketone (MVK). The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-bromo- often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-bromo- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles like enolates or amines.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Addition Reactions: Enolates generated from ketones or esters in the presence of bases like lithium diisopropylamide (LDA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted butenones.
Addition Reactions: Michael adducts.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-Buten-2-one, 3-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical agents and as a building block for drug synthesis.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-bromo- involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound can also participate in Michael addition reactions, where it acts as an acceptor for nucleophiles .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Bromo-2-butanone
- Synonyms: 1-Bromoethyl methyl ketone, 2-Bromo-3-oxobutane, 3-Bromobut-2-one
- CAS Number : 814-75-5
- Molecular Formula : C₄H₇BrO
- Molecular Weight : 149.99 g/mol
3-Bromo-2-butanone is an α,β-unsaturated ketone with a bromine substituent at the β-carbon. Its structure (CH₃-C(O)-CHBr-CH₃) confers reactivity typical of enones, including susceptibility to nucleophilic attacks and participation in conjugate additions.
Comparison with Structurally Similar Compounds
3-Buten-2-one (Methyl Vinyl Ketone)
Comparison :
- Structural Differences : Lacks the bromine substituent, resulting in lower molecular weight and higher volatility.
- Toxicity & Regulation :
Applications : Used in polymer production and as a crosslinking agent.
3-Methyl-3-buten-2-one
- CAS Number : 814-78-8
- Molecular Formula : C₅H₈O
- Molecular Weight : 84.12 g/mol
Comparison :
- Structural Differences : Methyl group at the β-carbon instead of bromine.
- Toxicity & Regulation: No ACGIH/OSHA guidelines exist, but a HTFOEL (Health Temporary Field Occupational Exposure Limit) of 0.02 ppm was proposed by applying a 9-fold safety factor to 3-buten-2-one’s OEL . Reduced volatility compared to 3-buten-2-one but higher than brominated analogs.
Applications : Used in specialty chemical synthesis.
4-(2-Furanyl)-3-buten-2-one
- CAS Number : 623-15-4
- Molecular Formula : C₈H₈O₂
- Molecular Weight : 136.15 g/mol
Comparison :
- Structural Differences : A furan ring replaces the bromine, introducing aromaticity and π-conjugation.
- Lower electrophilicity compared to brominated analogs.
Applications : Intermediate in flavor/fragrance industries .
3-Hydroxy-4-(methylamino)-3-buten-2-one
- CAS Number: Not explicitly listed (refer to Safety Data Sheets in ).
- Molecular Formula: C₅H₇NO₂
- Molecular Weight : 113.12 g/mol
Comparison :
- Reactivity : Likely less reactive in electrophilic additions due to electron-donating groups.
Applications: Potential use in pharmaceutical intermediates.
Data Tables
Table 1: Molecular and Regulatory Comparison
Table 2: Physical Properties
Key Research Findings
- Toxicity Extrapolation: For 3-methyl-3-buten-2-one, a 9-fold safety factor was applied to 3-buten-2-one’s OEL due to structural and toxicological uncertainties . Similar caution is advised for 3-bromo-2-butanone.
- Reactivity: Bromine’s electronegativity increases electrophilicity, making 3-bromo-2-butanone more reactive in SN₂ reactions compared to methyl or hydrogen analogs.
- Synthetic Utility: Brominated enones like 3-bromo-2-butanone are valuable in cross-coupling reactions, though specific studies on its dimerization or phase equilibria are lacking .
Biological Activity
3-Buten-2-one, 3-bromo- (C4H5Br) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
3-Buten-2-one, 3-bromo- is a bromo-substituted derivative of butenone. The presence of the bromine atom significantly influences its reactivity and biological interactions. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Antimicrobial Activity
Research has indicated that 3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-one derivatives exhibit notable antibacterial properties. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . These findings suggest that the brominated butenone may serve as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of related oxime compounds has been extensively studied, revealing that many derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to 3-bromo-4-hydroxybutenone have demonstrated inhibitory effects on kinases such as GSK-3α/β and CDK . This suggests a potential mechanism where 3-buten-2-one, 3-bromo-, could also exert similar effects through kinase inhibition.
The biological activity of 3-buten-2-one, 3-bromo-, may be attributed to several mechanisms:
- Kinase Inhibition : As seen with related compounds, inhibition of kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that brominated compounds can induce oxidative stress in microbial cells, leading to cell death.
- Cell Cycle Arrest : Compounds affecting cyclin-dependent kinases can result in cell cycle arrest at various phases, contributing to their anticancer properties.
Study on Antibacterial Activity
In a study evaluating the antibacterial efficacy of newly synthesized brominated compounds, derivatives of 3-buten-2-one were tested against several bacterial strains. The results showed significant inhibition zones against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Research
A study focused on the effects of various oxime derivatives on pancreatic ductal adenocarcinoma cells demonstrated that these compounds could decrease p-CDK1/cyclin B1 levels, leading to reduced cell proliferation . While specific data on 3-buten-2-one, 3-bromo-, is limited, its structural similarities suggest potential for similar activity.
Table 1: Antibacterial Activity of Brominated Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 3-Bromo-4-(1,3-diaryl-pyrazol) | Staphylococcus aureus | 15 |
| 3-Bromo-4-(1,3-diaryl-pyrazol) | Bacillus subtilis | 12 |
Table 2: Kinase Inhibition Data for Related Compounds
| Compound Name | Kinase Target | IC50 (μM) |
|---|---|---|
| Oxime Derivative A | GSK-3α/β | 0.022 |
| Oxime Derivative B | CDK1 | 0.18 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-3-buten-2-one, and how can selectivity be ensured during bromination?
- Methodological Answer : The bromination of 3-buten-2-one derivatives typically employs reagents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For instance, selective bromination at the α-position can be achieved using Lewis acid catalysts such as FeCl₃ or AlCl₃, which stabilize the intermediate carbocation . Reaction parameters (e.g., temperature, solvent polarity) must be optimized to minimize side reactions like over-bromination or polymerization. Monitoring via thin-layer chromatography (TLC) or in situ spectroscopy ensures progress tracking.
Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-3-buten-2-one, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. The vinyl proton adjacent to the bromine atom in 3-bromo-3-buten-2-one typically appears as a doublet in the ¹H NMR spectrum (δ ~6.5–7.0 ppm), while the ketone carbonyl resonates near δ 200–210 ppm in ¹³C NMR . Infrared (IR) spectroscopy confirms the ketone group (C=O stretch ~1700 cm⁻¹) and C-Br bond (550–650 cm⁻¹). Discrepancies in peak assignments (e.g., overlapping signals) can be resolved using 2D NMR techniques (COSY, HSQC) or computational simulations (DFT-based chemical shift predictions).
Advanced Research Questions
Q. How can reaction kinetics and dimerization pathways of 3-bromo-3-buten-2-one be studied under varying conditions?
- Methodological Answer : Quantitative NMR spectroscopy is a powerful tool for tracking dimerization kinetics. For example, monitoring the disappearance of the monomeric vinyl proton signal over time under controlled temperatures (25–60°C) allows calculation of rate constants and activation energies . Competing pathways (e.g., radical-mediated vs. acid-catalyzed dimerization) can be distinguished using radical scavengers (e.g., TEMPO) or pH adjustments. Computational modeling (e.g., transition state theory) further validates experimental data.
Q. What strategies address contradictions in catalytic efficiency for asymmetric synthesis involving 3-bromo-3-buten-2-one?
- Methodological Answer : Discrepancies in enantioselectivity often arise from catalyst-substrate mismatches. For example, chiral Lewis acids like BINOL-derived titanium complexes may outperform traditional catalysts (e.g., AlCl₃) in asymmetric aldol reactions . Systematic screening of catalysts, solvents, and additives (e.g., chiral ligands) using design-of-experiments (DoE) approaches helps identify optimal conditions. Cross-referencing with literature on structurally similar brominated enones (e.g., 3-bromo-2-butenone) provides additional insights .
Q. How do computational methods enhance understanding of 3-bromo-3-buten-2-one’s reactivity in medicinal chemistry applications?
- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic sites (e.g., α,β-unsaturated ketone moiety) prone to nucleophilic attacks, guiding derivatization for drug discovery. For instance, molecular docking studies reveal interactions between 3-bromo-3-buten-2-one derivatives and target proteins (e.g., adenosine receptors), explaining structure-activity relationships observed in vitro . Hybrid QM/MM simulations further elucidate reaction mechanisms in enzyme-mediated transformations.
Safety and Regulatory Considerations
Q. What occupational exposure limits (OELs) and handling protocols apply to 3-bromo-3-buten-2-one?
- Methodological Answer : While specific OELs for 3-bromo-3-buten-2-one are not explicitly documented, analogous compounds like 3-buten-2-one (methyl vinyl ketone) have an ACGIH ceiling limit of 0.2 ppmv . Handling requires fume hoods, impermeable gloves (nitrile or neoprene), and respiratory protection if aerosolization occurs. Spill management involves neutralization with sodium bicarbonate and disposal via certified hazardous waste channels. Regular air monitoring and toxicity assessments (e.g., Ames test for mutagenicity) are recommended for lab-scale use .
Data Contradiction Analysis
- Catalyst Efficiency : reports FeCl₃ as effective for bromination, while highlights chiral catalysts for asymmetric synthesis. These differences arise from divergent research goals (bulk synthesis vs. enantioselectivity), necessitating context-dependent catalyst selection.
- Dimerization Pathways : identifies thermal dimerization, whereas emphasizes photochemical risks. Researchers must evaluate both pathways based on reaction conditions (light exposure, temperature gradients).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
